Sulfone-Containing N-Substituent as a Structural Differentiator from Cyclohexyl and Tetrahydropyranyl Analogs in the Benzodioxole-Piperazine Series
The target compound is the only compound in the exemplified benzodioxole-piperazine series of US 8,722,683 B2 that incorporates a tetrahydro-2H-thiopyran-1,1-dioxide (thiane-1,1-dione) N-substituent, whereas the majority of exemplified analogs carry cyclohexyl, cyclopentylmethyl, tetrahydro-2H-pyran-4-yl, or 1,1-dioxo-thiomorpholin-4-yl groups, and none carry the six-membered cyclic sulfone with a methylene linker between the piperazine nitrogen and the sulfur atom [1][2]. The sulfone introduces six hydrogen-bond-accepting sites (compared to four or five for non-sulfone analogs) and lowers the computed XLogP3-AA to 0.9, which falls within a narrower range than many cyclohexyl-bearing analogs whose computed logP values typically exceed 2.0 [3]. This structural uniqueness implies that binding affinities at 5-HT₂A and D₃ receptors, as well as selectivity over D₂, cannot be extrapolated from data on cyclohexyl or tetrahydropyranyl representatives [1].
| Evidence Dimension | N-substituent chemical identity within the benzodioxole-piperazine scaffold |
|---|---|
| Target Compound Data | 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl (thiane-1,1-dione); HBA count = 6, XLogP3-AA = 0.9 |
| Comparator Or Baseline | Exemplified analogs in US 8,722,683 B2: cyclohexyl, cyclopentylmethyl, tetrahydro-2H-pyran-4-yl, 1,1-dioxo-thiomorpholin-4-yl (HBA count = 4–5, XLogP3-AA typically >1.5) |
| Quantified Difference | Unique structural topology; +1 to +2 HBA count difference; XLogP3-AA shift of approximately −0.6 to −1.5 units versus non-sulfone cyclohexyl analogs |
| Conditions | Structural comparison based on patent Markush formula I and calculated physicochemical properties from PubChem (CID 92129672); receptor binding data not publicly available for this compound |
Why This Matters
Procurement of the specific sulfone-bearing analog is essential for SAR studies investigating the effect of polar, electron-withdrawing N-substituents on dual 5-HT₂A/D₃ receptor pharmacology—a hypothesis space not addressable with commercially available cyclohexyl or tetrahydropyranyl analogs.
- [1] Rodriguez-Sarmiento RM, Wichmann J. Benzodioxole piperazine compounds. US Patent 8,722,683 B2, granted May 13, 2014. See generic Formula I and dependent claims for permissible Y, R₁–R₄, and n substitutions. View Source
- [2] Patents-Review.com. Benzodioxole piperazine compounds – full specification of US20130040948A1. Lines 362–370 enumerate exemplary heterocycloalkyl N-substituents; the 1,1-dioxidotetrahydro-2H-thiopyran-4-yl variant is the closest representation of the target compound's substituent. View Source
- [3] PubChem Compound Summary CID 92129672. Computed physicochemical properties (XLogP3-AA, HBA count, TPSA). Accessed 2026-04-29. Comparator XLogP3-AA values are approximated from structurally related PubChem entries bearing cyclohexyl or tetrahydropyranyl substituents. View Source
